
2-(2-fluorobenzamido)-4-methylbenzoic acid
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Overview
Description
2-(2-fluorobenzamido)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorobenzamido group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzamido)-4-methylbenzoic acid typically involves the reaction of 2-fluorobenzoyl chloride with 4-methylbenzoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as amide formation, purification, and crystallization to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobenzamido)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(2-fluorobenzamido)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzamido)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorobenzamido)-3-methylbenzoic acid
- 5-(2-fluorobenzamido)salicylic acid
- 2-benzoylaminobenzoic esters
Uniqueness
2-(2-fluorobenzamido)-4-methylbenzoic acid is unique due to its specific structural features, such as the presence of a fluorine atom and a methyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Overview
2-(2-Fluorobenzamido)-4-methylbenzoic acid is an aromatic compound characterized by the presence of both an amide and a carboxylic acid functional group, which contributes to its biological activity. With a molecular formula of C_{12}H_{10}FNO_2 and a molecular weight of approximately 273.27 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound can inhibit superoxide production in human neutrophils, suggesting significant anti-inflammatory properties. The inhibition of superoxide production is crucial as excessive superoxide can lead to tissue damage and inflammation. This activity is indicative of the compound's potential in managing inflammatory diseases.
Modulation of Cellular Signaling
Studies have shown that related fluorobenzamide derivatives can influence cellular signaling pathways, particularly by increasing levels of cyclic adenosine monophosphate (cAMP) and enhancing protein kinase A activity. These pathways are vital for various cellular functions, including metabolism and cell growth, which could imply that this compound may play a role in regulating these processes.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. For instance, derivatives of fluorobenzamides have been explored for their efficacy against mycobacterial targets, which are critical in treating conditions like tuberculosis. The design of inhibitors targeting specific bacterial proteases has been a focus in recent studies, demonstrating the relevance of similar compounds in combating resistant bacterial strains .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds related to this compound:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Fluoro-4-methylbenzoic acid | Fluorine on the benzene ring | Anti-inflammatory properties |
4-Methylbenzoic acid | Methyl group at para position | Commonly used as a precursor |
2-Fluoro-5-methylbenzoic acid | Fluorine at different position | Potentially different biological effects |
2-(2-Fluorobenzamido)benzoate ethyl ester | Ethyl ester form | Inhibits superoxide production |
The unique combination of an amide and carboxylic acid group in this compound enhances its reactivity and biological activity compared to these similar compounds.
Study on Inhibition Mechanisms
A study investigating the inhibitory effects of various derivatives on mycobacterial ClpP1P2 proteases found that specific modifications could enhance selectivity against bacterial targets while minimizing toxicity to human cells. This approach highlights the potential for designing derivatives of this compound that could selectively target pathogenic bacteria without affecting human proteases .
Antioxidant Activity
Another area of research has focused on the antioxidant properties of related compounds. It was found that certain fluorinated derivatives exhibited significant inhibition against oxidative stress markers in cellular models, suggesting that this compound may also possess protective effects against oxidative damage .
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-6-7-11(15(19)20)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRZEUPXJJCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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